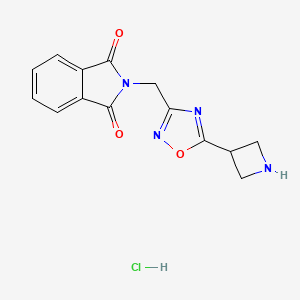

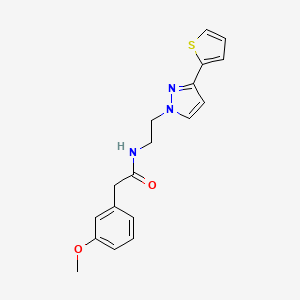

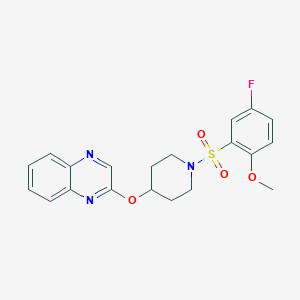

N1-(4-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as ML352, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized by researchers at the University of Michigan and has since been the subject of numerous studies.

Scientific Research Applications

HIV-1 Primary Isolate Neutralization

N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) is a compound that has been studied for its ability to block the interaction between the HIV-1 gp120 protein and its receptor CD4. This interaction is crucial for the virus's ability to infect human cells. Research has shown that compounds like NBD-556 can enhance the binding of anti-gp120 monoclonal antibodies toward the envelope (Env) protein, suggesting a potential application in enhancing the neutralizing activities of certain antibodies against HIV-1. These findings highlight the potential use of similar compounds in therapeutic strategies aimed at preventing or treating HIV-1 infection by targeting the virus's entry mechanism into human cells (Yoshimura et al., 2010).

Alzheimer's Disease Drug Candidates

Another research application involves the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives to evaluate potential drug candidates for Alzheimer’s disease. These compounds were designed to inhibit the enzyme acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's due to its role in degrading the neurotransmitter acetylcholine. The research on such compounds underscores the exploration of chemical entities with potential therapeutic benefits for neurodegenerative diseases, particularly Alzheimer's disease (Rehman et al., 2018).

Structural and Thermal Analysis

Compounds with structural elements similar to N1-(4-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide have also been subject to detailed structural and thermal analysis. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized, revealing insights into its molecular structure, hydrogen bonding interactions, and thermal stability. Such studies are crucial for understanding the physical and chemical properties of potential drug candidates, informing their formulation, and determining their stability under various conditions (Karthik et al., 2021).

Antibacterial Activity

Research into N-substituted derivatives of compounds with similar structural motifs has revealed potential antibacterial activity. The synthesis and evaluation of such compounds against Gram-negative and Gram-positive bacteria suggest a route to discovering new antibacterial agents. This application is particularly relevant in the context of rising antibiotic resistance, highlighting the ongoing need for new antimicrobial compounds with novel mechanisms of action (Khalid et al., 2016).

properties

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN3O4S/c1-16-14-17(2)22(18(3)15-16)33(31,32)28-13-5-4-6-21(28)11-12-26-23(29)24(30)27-20-9-7-19(25)8-10-20/h7-10,14-15,21H,4-6,11-13H2,1-3H3,(H,26,29)(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHQIVBPOVDNAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)

![2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B2398570.png)

![3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2398571.png)

![3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2398573.png)

![2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398577.png)

![6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2398580.png)